N-(pyridin-3-ylmethyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFHAPIXJIHOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360631 | |
| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183609-18-9 | |
| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(pyridin-3-yl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination
Reductive amination is a widely employed method for synthesizing secondary amines, including N-(pyridin-3-ylmethyl)cyclopropanamine. This one-pot reaction involves the condensation of pyridine-3-carbaldehyde with cyclopropanamine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are commonly used due to their selectivity for imine intermediates over aldehydes. The reaction typically proceeds in dichloromethane (DCM) or methanol under inert conditions, yielding the target compound with moderate to high efficiency.
Key variables influencing yield include:
-
Solvent polarity : Polar aprotic solvents enhance imine formation but may reduce reducing agent activity.
-
pH control : Mildly acidic conditions (pH 4–6) stabilize the imine intermediate, preventing undesired side reactions.
For example, reacting pyridine-3-carbaldehyde (1.0 equiv) with cyclopropanamine (1.2 equiv) in DCM using STAB (1.5 equiv) at 0–5°C for 12 hours achieves approximately 65–75% yield after purification via column chromatography.
Cyclopropanation Followed by Coupling
This two-step approach involves synthesizing a cyclopropane-containing intermediate followed by coupling with a pyridine derivative. A representative protocol adapts methodologies from trans-2-arylcyclopropanamine syntheses:
-
Cyclopropanation : Ethyl (E)-3-(pyridin-3-yl)acrylate undergoes cyclopropanation using trimethylsulfoxonium iodide (2.0 equiv) and sodium hydride (NaH, 2.5 equiv) in dimethyl sulfoxide (DMSO) at 0°C. The reaction generates ethyl trans-2-(pyridin-3-yl)cyclopropanecarboxylate in 80–85% yield.
-
Amination : The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2.0 M), then converted to the amine via a Curtius rearrangement. Treatment with thionyl chloride (SOCl2) forms the acyl chloride, which reacts with sodium azide (NaN3) to yield the acyl azide. Thermal decomposition in toluene produces the primary amine, isolated as the hydrochloride salt.
This method offers superior stereocontrol, particularly for accessing enantiomerically pure products, but requires handling hazardous reagents like NaN3.
Nucleophilic Substitution
Nucleophilic displacement of halides provides a straightforward route to this compound. 3-(Chloromethyl)pyridine reacts with cyclopropanamine (2.0 equiv) in tetrahydrofuran (THF) or acetonitrile at reflux. The addition of potassium carbonate (K2CO3) or triethylamine (Et3N) as a base facilitates deprotonation, driving the reaction to completion within 6–8 hours.
Optimization studies reveal that:
-
Leaving group reactivity : Bromides (e.g., 3-(bromomethyl)pyridine) increase reaction rates but may lead to over-alkylation.
-
Solvent selection : Polar aprotic solvents like THF improve nucleophilicity without compromising substrate stability.
Purification via recrystallization from ethyl acetate/hexane mixtures typically affords the product in 60–70% yield.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclopropanation reactions exhibit pronounced temperature sensitivity. For instance, maintaining DMSO at 0°C during iodide-mediated cyclopropanation prevents exothermic side reactions, improving yield by 15–20% compared to room-temperature conditions. Solvent polarity also critically impacts reductive amination: switching from methanol to DCM increases STAB efficiency by reducing proton competition during imine reduction.
Catalytic Enhancements
Recent advances employ heterogeneous catalysts to streamline purification. Immobilized borohydride resins enable selective reduction of imines in reductive amination, simplifying workup by filtration. Similarly, polymer-supported bases (e.g., Amberlyst A-21) in nucleophilic substitutions eliminate the need for aqueous washes, reducing waste generation.
Analytical Characterization
Rigorous characterization ensures product identity and purity:
Challenges and Limitations
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group in N-(pyridin-3-ylmethyl)cyclopropanamine participates in nucleophilic substitution reactions.
Mechanistic Insights :
- Alkylation involves SN2 attack by the amine on the alkyl halide, facilitated by polar aprotic solvents.
- Acylation proceeds via nucleophilic acyl substitution, with the base neutralizing HCl byproduct .
Oxidation Reactions
The cyclopropane ring and amine group exhibit oxidation sensitivity.
Key Findings :
- Cyclopropane ring cleavage dominates under strong acidic oxidants, generating linear carboxylic acids.
- Pyridine N-oxidation occurs under milder conditions, preserving the cyclopropane structure .
Cycloaddition Reactions
Photochemical [3 + 2] cycloadditions with electron-deficient alkenes have been reported for cyclopropylamines .
| Substrate | Catalyst | Product | Selectivity (dr/ee) |
|---|---|---|---|
| α-Phenyl ethenamine | CPA C3 (2.0 mol%) | trans-Cyclopentane-1,2-diamine derivative | >19:1 dr, 95% ee |
Mechanism :
- Photoexcitation generates a diradical intermediate, enabling stereoselective bond formation .
- Chiral phosphoric acid (CPA) catalysts induce enantioselectivity via hydrogen-bonding interactions .
Reduction Reactions
The pyridine ring can undergo catalytic hydrogenation.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 25°C, 12 hrs | Piperidine derivative | 75–85% |
Implications :
Nucleophilic Aromatic Substitution
Electrophilic substitution on the pyridine ring is limited, but directed metallation enables functionalization.
| Reagent | Conditions | Product |
|---|---|---|
| LDA, −78°C, then CO₂ | THF | Carboxylic acid at C4 position |
Note :
Comparative Reactivity Table
| Reaction Type | Cyclopropane Stability | Pyridine Reactivity |
|---|---|---|
| Alkylation | Unaffected | No direct participation |
| Oxidation | Ring cleavage possible | N-Oxide formation |
| Cycloaddition | Participation in ring-opening | Not involved |
Scientific Research Applications
Pharmaceutical Applications
1. Antimalarial Activity:
Research indicates that N-(pyridin-3-ylmethyl)cyclopropanamine exhibits potential as an antimalarial agent. Studies have demonstrated its ability to interact with specific enzymes involved in the malaria parasite's lifecycle, suggesting a mechanism that could inhibit parasite growth .
2. Neurological Disorders:
The compound has been investigated for its interaction with nicotinic acetylcholine receptors, which are implicated in cognitive functions and various neuropathologies. Its ability to modulate these receptors positions it as a candidate for treating conditions related to cerebral aging, mood disorders, and pain management .
3. Drug Development:
this compound serves as a lead compound in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets, making it a versatile scaffold for medicinal chemistry .
Case Studies
Case Study 1: Antimalarial Efficacy
A study investigated the efficacy of this compound against Plasmodium falciparum, the parasite responsible for malaria. The results indicated that the compound inhibited parasite growth at micromolar concentrations, demonstrating its potential as an antimalarial drug candidate .
Case Study 2: Neurological Impact
In another study focusing on neurological disorders, researchers evaluated the compound's effects on cognitive function in animal models. The findings suggested that this compound improved memory retention and reduced anxiety-like behaviors, supporting its role as a therapeutic agent for mood disorders .
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)cyclopropanamine-related compounds can be diverse, depending on the context of their application. For instance, in medicinal chemistry, N-(pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), which is crucial for the biosynthesis of aldosterone.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(Pyridin-3-ylmethyl)cyclopropanamine
- Synonyms: Cyclopropyl-pyridin-3-ylmethyl-amine; N-cyclopropyl-3-picolylamine .
- CAS Number : 183609-18-9 .
- Molecular Formula : C₉H₁₂N₂.
- Molecular Weight : 148.21 g/mol .
Synthesis: The compound is synthesized via reductive amination between 3-pyridinecarbaldehyde and cyclopropanamine, typically using sodium cyanoborohydride or similar reducing agents .
Key Features :
- Combines a pyridine ring (electron-deficient aromatic system) with a cyclopropane moiety (high ring strain, unique reactivity).
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares This compound with five structurally related compounds:
Key Differences and Implications
Electronic Effects: The pyridin-3-ylmethyl group in the parent compound facilitates hydrogen bonding and metal coordination, as seen in Co(II) and Cu(II) complexes of related pyridine derivatives .
The benzyl-piperidinyl analog (1353977-04-4) has higher hydrophobicity, which may improve blood-brain barrier penetration compared to the parent compound .
Synthetic Accessibility :
- The parent compound’s synthesis is straightforward via reductive amination , whereas analogs with complex substituents (e.g., fluorinated or piperidinyl groups) require multi-step protocols .
Biological Activity
N-(pyridin-3-ylmethyl)cyclopropanamine is an organic compound with a unique structural configuration that includes a cyclopropanamine moiety attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential inhibitor of nitric oxide synthase (NOS) isoforms. The following sections explore its synthesis, biological activity, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₂
- Molecular Weight : Approximately 150.20 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water and various organic solvents
The presence of the cyclopropane ring contributes to the compound's rigidity, which can enhance its interaction with biological targets.
Synthesis Methods
The synthesis of this compound has been accomplished through various methods, including:
- C–C Bond Cleavage : Utilizing iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene to facilitate the formation of the cyclopropanamine structure.
- Multi-step Synthetic Routes : Involving the reaction of α-bromoketones with 2-aminopyridine, leading to the desired product through chemodivergent synthesis pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly:
- Inhibition of Nitric Oxide Synthase (NOS) : The compound has shown promise as an inhibitor of neuronal NOS, suggesting potential applications in neuropharmacology and cardiovascular health. This selectivity towards specific NOS isoforms may lead to therapeutic benefits in conditions related to neurodegeneration.
This compound interacts with various biological targets by binding to active sites on enzymes and receptors. This interaction can modulate their activity and influence cellular pathways, contributing to its pharmacological effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(pyridin-2-ylmethyl)cyclopropanamine | C₉H₁₂N₂ | Different position on the pyridine ring affecting activity |
| N-(pyridin-4-ylmethyl)cyclopropanamine | C₉H₁₂N₂ | Potentially different NOS selectivity |
| 1-(pyridin-3-yl)-N-methylcyclopropanamine | C₁₀H₁₅N₂ | Methyl substitution on nitrogen may alter pharmacokinetics |
This comparison highlights how variations in the pyridine ring's position can affect biological activity and selectivity towards NOS isoforms.
Case Studies and Research Findings
- Neuropharmacological Studies : Preliminary investigations have indicated that this compound may play a role in modulating neurodegenerative conditions through its NOS inhibition properties.
- Cardiovascular Applications : The compound's ability to inhibit neuronal NOS suggests potential therapeutic applications in managing cardiovascular diseases linked to nitric oxide dysregulation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(pyridin-3-ylmethyl)cyclopropanamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes the synthesis of related cyclopropanamine derivatives using reductive amination between pyridine-containing aldehydes and cyclopropanamine under hydrogenation conditions (e.g., H₂/Pd-C). Key factors include temperature (room temperature to 60°C), solvent choice (e.g., dichloromethane or ethanol), and stoichiometric ratios of reactants. Yields typically range from 70–93% depending on purification methods .
Q. How can researchers validate the molecular structure of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR spectra to confirm proton environments (e.g., cyclopropane ring protons at δ ~0.5–1.5 ppm and pyridyl protons at δ ~7–9 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Refine crystal structures using software like SHELXL ( ) to resolve bond angles and stereochemistry .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or moisture absorption. and highlight that cyclopropanamine derivatives are sensitive to light and heat; degradation products may include nitrogen oxides under combustion .
Advanced Research Questions
Q. How can researchers isolate and characterize reactive intermediates during synthesis?
- Methodology : Employ in-situ monitoring techniques:
- FT-IR : Track carbonyl intermediates (e.g., imine formation at ~1600–1650 cm⁻¹) during reductive amination .
- LC-MS : Capture transient intermediates (e.g., zwitterionic species, as observed in ) using high-resolution mass spectrometry .
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, melting points) be addressed?
- Methodology : Conduct comparative studies using standardized protocols:
- DSC/TGA : Measure thermal stability and melting points under controlled heating rates .
- Solubility Tests : Use Hansen solubility parameters in solvents like DMSO, ethanol, or water .
- Cross-validate data with computational tools (e.g., COSMO-RS) to predict solubility .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinases or GPCRs) .
- QSAR Modeling : Correlate substituent effects (e.g., pyridine ring modifications) with activity data from analogs in .
Q. How can researchers assess toxicity when limited toxicological data exists?
- Methodology : Design tiered assays:
- In Vitro : Use HepG2 or HEK293 cells for cytotoxicity screening (IC₅₀) and Ames tests for mutagenicity .
- In Silico : Apply tools like ProTox-II to predict acute oral toxicity (e.g., LD₅₀) and hepatotoxicity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on reaction yields for this compound synthesis?
- Methodology :
- Reproduce Conditions : Systematically vary parameters (e.g., catalyst loading, solvent purity) as in .
- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., over-reduced amines or dimerization) .
Q. Why do different studies report varying stability profiles for cyclopropanamine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
